![molecular formula C17H34OSn B14263318 3-Buten-2-one, 3-[(tributylstannyl)methyl]- CAS No. 130848-14-5](/img/structure/B14263318.png)
3-Buten-2-one, 3-[(tributylstannyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-one, 3-[(tributylstannyl)methyl]- is an organotin compound that features a butenone backbone with a tributylstannyl group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[(tributylstannyl)methyl]- typically involves the reaction of 3-buten-2-one with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 3-Buten-2-one, 3-[(tributylstannyl)methyl]- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-2-one, 3-[(tributylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or alkanes.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of butenone oxides.
Reduction: Formation of butenols or butanes.
Substitution: Formation of various substituted butenones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Buten-2-one, 3-[(tributylstannyl)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 3-Buten-2-one, 3-[(tributylstannyl)methyl]- exerts its effects involves the formation of reactive intermediates. The tributylstannyl group acts as a stabilizing agent, allowing for the formation of radicals or anions that can undergo further reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Buten-2-one: A simpler analog without the tributylstannyl group.
4-Phenyl-3-buten-2-one: Contains a phenyl group instead of the tributylstannyl group.
3-Methyl-2-butanone: A structurally similar compound with a methyl group.
Uniqueness
3-Buten-2-one, 3-[(tributylstannyl)methyl]- is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring radical intermediates or nucleophilic substitutions.
Propriétés
Numéro CAS |
130848-14-5 |
|---|---|
Formule moléculaire |
C17H34OSn |
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
3-(tributylstannylmethyl)but-3-en-2-one |
InChI |
InChI=1S/C5H7O.3C4H9.Sn/c1-4(2)5(3)6;3*1-3-4-2;/h1-2H2,3H3;3*1,3-4H2,2H3; |
Clé InChI |
ZDDQPZYZUFCVCY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
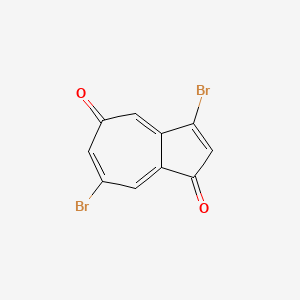
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
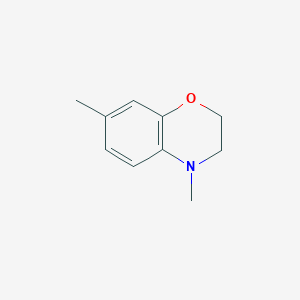
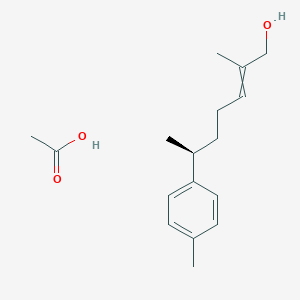
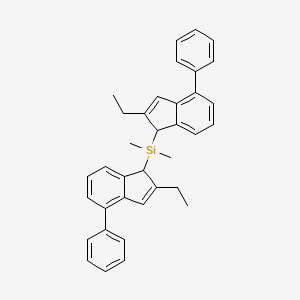
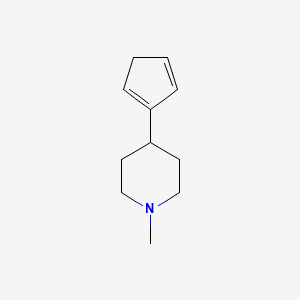
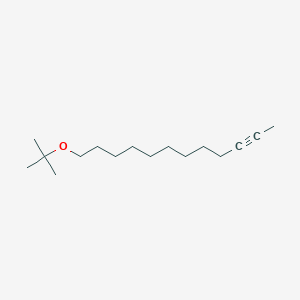
phosphanium perchlorate](/img/structure/B14263295.png)

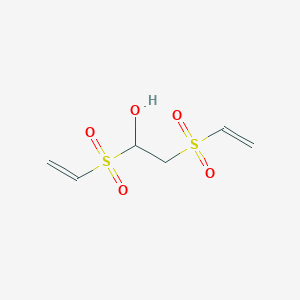
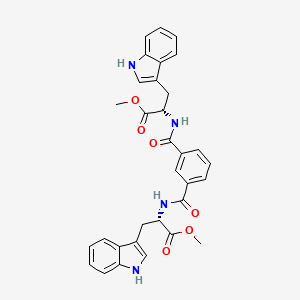
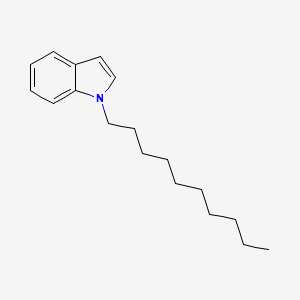
![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/structure/B14263313.png)
